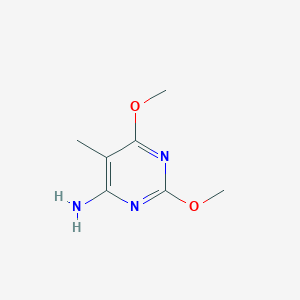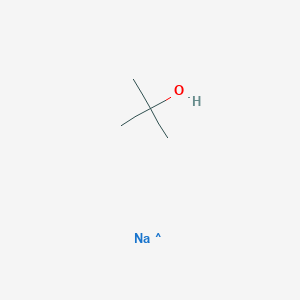
4-Hexylbenzoic acid methyl ester
概要
説明
4-Hexylbenzoic acid methyl ester is an organic compound belonging to the ester group of chemicals. It is derived from benzoic acid by replacing a hydrogen atom with a methyl ester group (-COOCH3). This compound is known for its aromatic properties and is used in various applications due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hexyl-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-hexyl-, methyl ester can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where benzoic acid and methanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield.
化学反応の分析
Types of Reactions
4-Hexylbenzoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to produce benzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzoic acid and methanol.
Reduction: 4-hexylbenzoic alcohol.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
4-Hexylbenzoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Used in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of benzoic acid, 4-hexyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell death. The ester group can also undergo hydrolysis to release benzoic acid, which has known antimicrobial properties.
類似化合物との比較
Similar Compounds
- Benzoic acid, hexyl ester
- Benzoic acid, 2-hexyl-4,6-dihydroxy-, methyl ester
- Benzoic acid, 4-methyl-, methyl ester
Uniqueness
4-Hexylbenzoic acid methyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hexyl group provides hydrophobic characteristics, making it useful in applications where water resistance is desired. Additionally, its methyl ester group allows for various chemical modifications, enhancing its versatility in different fields.
特性
CAS番号 |
38409-63-1 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
methyl 4-hexylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16-2/h8-11H,3-7H2,1-2H3 |
InChIキー |
RTTGTHPEVMEHEK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl [hydroxy(4-methoxyphenyl)methyl]phosphonate](/img/structure/B8796002.png)


![(4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol](/img/structure/B8796014.png)






